2-Methyl-2-(naphthalen-1-YL)propan-1-OL
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Overview
Description
2-Methyl-2-(naphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a naphthalene ring attached to a propanol group with a methyl substitution at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)propan-1-ol typically involves the reaction of naphthalene derivatives with suitable reagents. One common method is the Friedel-Crafts alkylation of naphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(naphthalen-1-yl)propan-1-one.
Reduction: Formation of 2-Methyl-2-(naphthalen-1-yl)propane.
Substitution: Formation of 2-Methyl-2-(naphthalen-1-yl)propyl halides.
Scientific Research Applications
2-Methyl-2-(naphthalen-1-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(naphthalen-2-yl)propan-2-amine: A structurally similar compound with an amine group instead of a hydroxyl group.
Propranolol: A β-adrenergic blocker with a similar naphthalene structure but different functional groups.
Uniqueness
2-Methyl-2-(naphthalen-1-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H16O |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,10H2,1-2H3 |
InChI Key |
BPSMEDXUNMZMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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